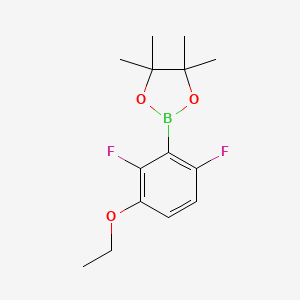

2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronate ester features a phenyl ring substituted with ethoxy (-OCH₂CH₃) at the 3-position and fluorine atoms at the 2- and 6-positions, attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its molecular formula is C₁₄H₁₉BF₂O₄, with a molecular weight of 308.12 g/mol (calculated). The compound is cataloged with 97% purity (MFCD32707279) and is utilized in cross-coupling reactions for pharmaceutical or materials science applications .

Properties

IUPAC Name |

2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-10-8-7-9(16)11(12(10)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRXXEWUDMKAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Catalyst: None required

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification: Crystallization or chromatography to obtain high-purity product.

Quality Control: Analytical techniques such as NMR, HPLC, and GC-MS to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Cross-Coupling: Reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: Can be oxidized to the corresponding boronic acid or borate ester.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling:

Major Products

Biaryl Compounds: Formed from cross-coupling with aryl halides.

Styrene Derivatives: Formed from cross-coupling with vinyl halides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. They function as boron-containing agents that can disrupt cellular processes in cancer cells. Studies have shown that these compounds can induce apoptosis (programmed cell death) in specific cancer cell lines by targeting metabolic pathways essential for cancer cell survival .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its boron content facilitates the development of boron neutron capture therapy (BNCT), a targeted cancer treatment that uses boron compounds to selectively destroy cancer cells when exposed to neutron radiation. This application is particularly promising for treating brain tumors and other localized cancers .

Materials Science

Synthesis of Functional Materials

In materials science, 2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metal ions makes it valuable in the development of advanced materials for electronics and photonics. For instance, it can be used to produce organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry

The compound can also be incorporated into polymer matrices to enhance their properties. Research has demonstrated that adding such boron-containing compounds can improve thermal stability and mechanical strength in polymers. This application is critical in creating materials that withstand harsh environmental conditions while maintaining performance .

Agricultural Chemistry

Pesticide Development

Another significant application of 2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in agricultural chemistry as a potential pesticide or herbicide. Its structural analogs have shown efficacy as acaricides and fungicides. The incorporation of this compound into pesticide formulations may enhance their effectiveness against specific pests while reducing toxicity to non-target organisms .

Case Study 1: Anticancer Applications

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of boron-containing compounds similar to 2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

Case Study 2: Material Enhancement

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer composites improved thermal stability by up to 30%. The study highlighted its potential for use in high-performance applications where heat resistance is critical .

Mechanism of Action

The compound acts as a boron source in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

Transmetalation: Transfer of the aryl group from the boron atom to the palladium catalyst.

Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.

Oxidative Addition: Insertion of the palladium catalyst into the carbon-halogen bond of the aryl halide.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and similarities with analogous compounds:

Key Observations:

- Electronic Effects : Fluorine and chlorine substituents withdraw electron density, enhancing boron's electrophilicity in Suzuki-Miyaura couplings. Ethoxy and methoxy groups donate electrons but may slow transmetalation .

- Solubility : Fluorinated and ethoxy groups improve lipid solubility, which is critical for bioavailability in drug candidates .

Stability and Reactivity Trends

- Hydrolytic Stability : Ethoxy and methoxy groups improve stability compared to unprotected boronic acids. Fluorine’s electronegativity further stabilizes the boron-oxygen bond .

- Reactivity in Couplings : Chlorinated analogs exhibit faster transmetalation due to stronger electron withdrawal, whereas ethoxy-substituted derivatives may require optimized conditions (e.g., higher temperatures) .

Q & A

What are the optimal synthetic routes for preparing 2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Basic Research Focus : Synthesis optimization and yield improvement.

Methodological Answer :

The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 3-ethoxy-2,6-difluorophenyl bromide) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc). Key parameters include:

- Temperature : 80–100°C in anhydrous dioxane .

- Purification : Column chromatography using hexane/ethyl acetate (9:1) or recrystallization from ethanol .

Data Contradiction : Yields vary (60–85%) due to sensitivity to oxygen/moisture. Advanced studies recommend Schlenk-line techniques for reproducibility .

How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Basic Research Focus : Analytical validation.

Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in related difluorophenyl-dioxaborolanes .

What are the challenges in using this compound in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Focus : Reaction mechanism and selectivity.

Methodological Answer :

- Steric Hindrance : The ethoxy and difluoro substituents may reduce reactivity with bulky aryl halides. Use of electron-deficient partners (e.g., nitro-substituted aryl halides) improves coupling efficiency .

- Base Selection : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (DMF, THF) due to enhanced solubility .

Data Contradiction : Conflicting reports on catalytic loading (1–5 mol% Pd). High-throughput screening is recommended to optimize conditions .

How does the electronic nature of the ethoxy group influence the compound’s reactivity?

Advanced Research Focus : Electronic effects and computational modeling.

Methodological Answer :

- DFT Calculations : The ethoxy group’s electron-donating effect stabilizes the boronate intermediate, reducing electrophilicity at the boron center. This can delay transmetallation steps in cross-couplings .

- Experimental Validation : Compare reaction rates with analogs lacking the ethoxy group (e.g., 2,6-difluorophenylboronic ester). Kinetic studies using in situ IR or NMR monitor intermediate formation .

How can discrepancies in reported spectroscopic data for this compound be resolved?

Advanced Research Focus : Data validation and reproducibility.

Methodological Answer :

- Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with certified reference materials.

- Cross-Laboratory Collaboration : Share raw data (e.g., .cif files for crystallography) via platforms like IUCr to validate structural assignments .

Example Table : Reported ¹H NMR Shifts Across Studies

| Proton Type | δ (ppm) Range | Solvent | Source |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | 1.35–1.40 | CDCl₃ | |

| Aromatic (C₆H₃F₂) | 6.8–7.2 | DMSO-d₆ |

What safety protocols are critical when handling this compound in air-sensitive reactions?

Basic Research Focus : Experimental design and risk mitigation.

Methodological Answer :

- Glovebox Use : Essential for weighing and reactions to prevent boronate hydrolysis .

- Waste Management : Quench residual boronates with pH 7 buffer before disposal to avoid exothermic reactions .

Advanced Consideration : Monitor for HF release during decomposition using gas sensors or litmus paper .

How can computational modeling predict the compound’s behavior in novel reaction systems?

Advanced Research Focus : Theoretical framework integration.

Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., dioxane vs. THF) to predict aggregation behavior .

- Docking Studies : Model interactions with palladium catalysts to identify steric bottlenecks in cross-couplings .

What strategies address low yields in large-scale syntheses of this compound?

Advanced Research Focus : Process chemistry optimization.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.